Cas no 812694-95-4 (1H-Inden-1-amine,2,3-dihydro-5-(1-methylethyl)-)
812694-95-4 structure
Product Name:1H-Inden-1-amine,2,3-dihydro-5-(1-methylethyl)-
CAS No:812694-95-4
MF:C12H17N
MW:175.270083189011
CID:715382
PubChem ID:45096640
Update Time:2024-03-01
1H-Inden-1-amine,2,3-dihydro-5-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Inden-1-amine,2,3-dihydro-5-(1-methylethyl)-
- 1H-Inden-1-amine,2,3-dihydro-5-(1-methylethyl)-(9CI)
- SCHEMBL1858912
- DTXSID60667496
- 812694-95-4
- AKOS006368539
- 5-propan-2-yl-2,3-dihydro-1H-inden-1-amine
- 5-Isopropyl-2,3-dihydro-1H-inden-1-amine
- 5-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine
- 1H-Inden-1-amine, 2,3-dihydro-5-(1-methylethyl)-
-
- Inchi: 1S/C12H17N/c1-8(2)9-3-5-11-10(7-9)4-6-12(11)13/h3,5,7-8,12H,4,6,13H2,1-2H3
- InChI Key: ZVIKVLWIARPARV-UHFFFAOYSA-N
- SMILES: NC1C2C=CC(C(C)C)=CC=2CC1
Computed Properties
- Exact Mass: 175.136
- Monoisotopic Mass: 175.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- XLogP3: 2.3
1H-Inden-1-amine,2,3-dihydro-5-(1-methylethyl)- Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
812694-95-4 (1H-Inden-1-amine,2,3-dihydro-5-(1-methylethyl)-) Related Products
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- 361389-86-8(3-Methyl-indan-1-ylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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